3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate
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Overview
Description
3-(2-Ethoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of an ethoxyphenoxy group, a chromen-4-one core, and a cyclohexanecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Ethoxyphenoxy Group: The ethoxyphenoxy group can be introduced via an etherification reaction, where 2-ethoxyphenol is reacted with an appropriate halide or tosylate derivative.
Attachment of the Cyclohexanecarboxylate Moiety: The final step involves the esterification of the chromen-4-one derivative with cyclohexanecarboxylic acid or its activated derivative (e.g., acid chloride) under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-purity reagents, controlled reaction conditions (temperature, pressure, pH), and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the chromen-4-one core to a chroman-4-one derivative.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halides, tosylates, or sulfonates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce chroman-4-one derivatives.
Scientific Research Applications
3-(2-Ethoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes involved in key metabolic pathways.
Modulation of Receptors: The compound may interact with cellular receptors, altering signal transduction processes.
Gene Expression: It can influence the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-methylpropanoate: This compound shares a similar chromen-4-one core but differs in the substituents attached to the core structure.
3-(2-Ethoxyphenoxy)propanoic acid: This compound has a simpler structure with an ethoxyphenoxy group and a propanoic acid moiety.
Uniqueness
3-(2-Ethoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its specific arrangement of functional groups allows for targeted interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] cyclohexanecarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O6/c1-2-27-19-10-6-7-11-20(19)30-22-15-28-21-14-17(12-13-18(21)23(22)25)29-24(26)16-8-4-3-5-9-16/h6-7,10-16H,2-5,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIAYXDPZTWMHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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